2-(1-Hydroxycyclopropyl)acetic acid
Description
2-(1-Hydroxycyclopropyl)acetic acid is a cyclopropane-substituted carboxylic acid characterized by a hydroxyl group attached to the cyclopropane ring and an acetic acid moiety at the adjacent position.
Properties
IUPAC Name |
2-(1-hydroxycyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4(7)3-5(8)1-2-5/h8H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBWDNJUMVKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-85-3 | |
| Record name | 2-(1-hydroxycyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes:
Cyclopropanation: Starting with an alkene, a cyclopropane ring can be formed using reagents such as diazomethane or Simmons-Smith reagent (iodomethylzinc iodide).
Hydroxylation: The cyclopropane intermediate is then subjected to hydroxylation using oxidizing agents like osmium tetroxide (OsO(_4)) or potassium permanganate (KMnO(_4)).
Carboxylation: Finally, the hydroxycyclopropane is converted to the acetic acid derivative through carboxylation reactions, often using carbon dioxide (CO(_2)) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and hydroxylation steps, ensuring higher yields and purity. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO(_3)) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH(_4)) or borane (BH(_3)).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl(_2)) for chlorination or phosphorus tribromide (PBr(_3)) for bromination.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO(_3)), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH(_4)), borane (BH(_3))
Substitution: Thionyl chloride (SOCl(_2)), phosphorus tribromide (PBr(_3))
Major Products
Oxidation: Formation of 2-(1-Oxocyclopropyl)acetic acid
Reduction: Formation of 2-(1-Hydroxycyclopropyl)ethanol
Substitution: Formation of 2-(1-Chlorocyclopropyl)acetic acid or 2-(1-Bromocyclopropyl)acetic acid
Scientific Research Applications
2-(1-Hydroxycyclopropyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural metabolites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropane ring, due to its strained nature, can participate in unique chemical reactions, potentially leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The following table summarizes key structural features, molecular properties, and applications of 2-(1-Hydroxycyclopropyl)acetic acid and its analogs:
*Hypothetical structure inferred from analogs.
Detailed Comparative Analysis
Polarity and Solubility
- This compound: The hydroxyl and carboxylic acid groups enhance water solubility compared to non-polar derivatives. This polarity facilitates interactions in aqueous environments, making it suitable for biochemical applications .
- [(1S,2R)-2-Hexylcyclopropyl]acetic acid : The hexyl chain imparts lipophilicity, favoring solubility in organic solvents and compatibility with lipid membranes .
- 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid : The thiol (-SH) group increases reactivity (e.g., disulfide bond formation) but may reduce stability in oxidizing environments .
Crystallography and Solid-State Behavior
- The benzofuran derivative (C₁₉H₂₄O₃S) exhibits a well-defined crystal structure stabilized by O–H⋯O hydrogen bonds and C–H⋯π interactions.
- In contrast, amino- and hydroxy-substituted cyclopropanes (e.g., [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride) may form salts or hydrates, altering crystallization patterns .
Biological Activity
2-(1-Hydroxycyclopropyl)acetic acid (HCA) is a cyclopropane-containing compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This compound is notable for its unique structural features, which include a hydroxy group and an acetic acid moiety. Its potential biological activities have been the subject of numerous studies, exploring its interactions with biological pathways and its therapeutic applications.
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 132.12 g/mol
- Structure : The compound features a cyclopropyl ring attached to a hydroxy group and an acetic acid moiety, which contributes to its reactivity and biological activity.
The biological activity of HCA is believed to be mediated through several mechanisms:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Strain in Cyclopropane Ring : The inherent strain in the cyclopropane ring allows for unique chemical reactions, potentially leading to the formation of bioactive metabolites.
- Enzyme Interaction : HCA has been studied for its interactions with various enzymes, suggesting it may modulate enzyme activity related to metabolic pathways.
Anti-inflammatory Properties
Research indicates that HCA may exhibit anti-inflammatory effects. In vitro studies have shown that compounds structurally similar to HCA can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity .
Antimicrobial Activity
HCA has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the hydroxy group is thought to enhance its interaction with microbial membranes.
Case Study 1: In Vitro Evaluation of Anti-inflammatory Activity
In a study assessing the anti-inflammatory potential of HCA analogs, compounds were tested for their ability to inhibit COX-2 activity. The results indicated that certain derivatives exhibited significant inhibition with IC50 values ranging from 0.06 μM to 0.09 μM, showcasing their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial effects of HCA against a panel of bacterial pathogens. Results showed that HCA exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the need for further investigations into the specific mechanisms of action and potential applications in treating bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of HCA, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropaneacetic Acid | Lacks hydroxy group | Less reactive; lower biological activity |
| 1-Hydroxycyclopropane-1-carboxylic Acid | Hydroxy group directly on cyclopropane | Different reactivity; potential anti-inflammatory effects |
| Cyclopropylmethanol | Hydroxymethyl group instead of acetic acid | Used in synthetic applications; lower biological relevance |
This table illustrates that while similar compounds exist, HCA's combination of functional groups provides it with distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
